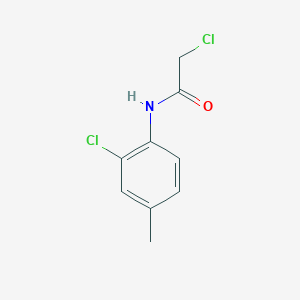

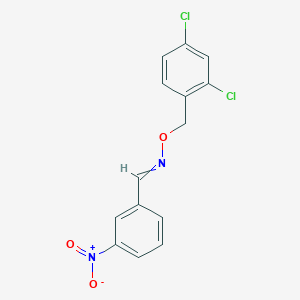

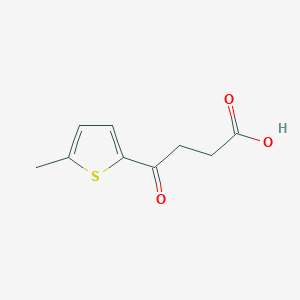

![molecular formula C13H8F3N3S B1362036 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine CAS No. 850021-29-3](/img/structure/B1362036.png)

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine

Übersicht

Beschreibung

“5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine” is a chemical compound with the molecular formula C13H8F3N3S and a molecular weight of 295.29 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazolo[4,5-b]pyridine core with a phenyl group and a trifluoromethyl group attached . The InChI code for this compound is 1S/C13H8F3N3S/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-11-10(8)20-12(17)19-11/h1-6H,(H2,17,18,19) .Wissenschaftliche Forschungsanwendungen

Applications in Anticancer Research

Several studies have synthesized and evaluated derivatives of 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine for their potential anticancer properties. Compounds derived from this chemical structure have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer. The activity of these compounds is reported to be dependent on the basic skeleton of the molecules and the nature of the heterocyclic ring attached to the pyridine moiety, indicating a nuanced relationship between structure and anticancer efficacy (Chavva et al., 2013), (Hafez & El-Gazzar, 2020).

Synthesis and Structural Analysis

Research has been dedicated to the synthesis and structural analysis of various derivatives of this compound. This includes the development of new methods for synthesizing these compounds and evaluating their structures using techniques such as X-ray and DFT studies. Such studies are crucial for understanding the properties of these compounds and for designing derivatives with improved characteristics (Bradiaková et al., 2009), (Dani et al., 2013).

Antimicrobial Activity

Compounds based on the this compound framework have also been synthesized and assessed for their antimicrobial activities. These studies are significant for the potential development of new antimicrobial agents, addressing the pressing need for novel treatments in the face of rising antibiotic resistance (Abdelhamid et al., 2010), (Lozynskyi et al., 2021).

Synthesis of Heterocyclic Derivatives

Research has focused on the synthesis of a variety of heterocyclic derivatives based on the this compound structure. These efforts highlight the versatility of this compound as a building block for synthesizing a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Potikha et al., 2010), (Thomae et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, are known to inhibit the erbb family of tyrosine kinase (egfr), act as g-protein coupled receptors (mglur 5) antagonists, and inhibit 3′,5′-cyclic adenosine monophosphate phosphodiesterase (pde) iii .

Mode of Action

The exact mode of action of This compound Based on its structural similarity to other thiazolo[4,5-b]pyridines, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by This compound Given its potential targets, it may affect pathways related to cell signaling, cell growth, and cell death .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its molecular weight of 29528 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of This compound Based on its potential targets, it may inhibit cell growth and induce cell death .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is generally recommended to store the compound at room temperature , suggesting that it may be stable under normal environmental conditions.

Biochemische Analyse

Biochemical Properties

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the PI3Kα enzyme . This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. The compound exhibits strong inhibitory activity with an IC50 of 3.6 nM . The interaction between this compound and PI3Kα is characterized by the binding of the compound to the enzyme’s active site, leading to the inhibition of its activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibitory effect on PI3Kα disrupts the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation . This disruption can lead to reduced cell growth and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the PI3Kα enzyme . The compound binds to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This inhibition prevents the phosphorylation of downstream targets in the PI3K/AKT signaling pathway, leading to altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of the PI3K/AKT signaling pathway and prolonged effects on cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the PI3Kα enzyme without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and lungs . Its localization and accumulation within these tissues are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the PI3Kα enzyme . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and efficacy .

Eigenschaften

IUPAC Name |

5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3S/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-11-10(8)20-12(17)19-11/h1-6H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXVDRECTZYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326627 | |

| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

850021-29-3 | |

| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)

![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)